
Phleomycin D1
Overview
Description
Phleomycin D1 (C₅₅H₈₆N₂₀O₂₁S₂; CAS 11031-11-1) is a glycopeptide antibiotic derived from Streptomyces verticillus . It belongs to the bleomycin/phleomycin family and functions by binding to DNA, inducing single- and double-strand breaks (DSBs) through iron-dependent free radical generation . This activity leads to cell cycle arrest and apoptosis, making it a potent selection agent for cells expressing the Sh ble resistance gene . This compound is typically administered as a copper-chelated complex, which becomes activated intracellularly when Cu²⁺ is reduced to Cu⁺ and replaced by Fe²⁺ .
Preparation Methods
Phleomycin D1 is typically isolated from the culture fluid of Streptomyces verticillus. The preparation involves several steps:
Fermentation: The bacterium is cultured in a suitable medium to produce the antibiotic.
Extraction: The antibiotic is extracted from the culture fluid.
Purification: The extracted compound is purified using techniques such as column chromatography.
For industrial production, the process is scaled up, and additional steps may be included to ensure the purity and stability of the compound. The purified this compound is often stored as a blue powder, which is highly hygroscopic and sensitive to high concentrations of acids .
Chemical Reactions Analysis
Phleomycin D1 undergoes several types of chemical reactions:
Oxidation and Reduction: The copper-chelated form of this compound is inactive.
DNA Binding and Cleavage: Once activated, this compound binds to DNA and induces double-stranded breaks, leading to cell death.
Common reagents and conditions used in these reactions include sulfhydryl compounds for the reduction of copper and various buffers to maintain the pH and ionic strength required for the activity of this compound .
Scientific Research Applications
Scientific Research Applications
1. Molecular Genetics
- Selective Agent : Phleomycin D1 is utilized as a selective agent in molecular genetics to study DNA repair mechanisms. It helps researchers identify cells that have developed resistance due to genetic modifications, such as the introduction of resistance genes like Sh ble .
- Case Study : In yeast models, studies have shown that mutations affecting DNA repair pathways result in increased sensitivity to phleomycin treatment. For instance, deletion of the RTS1 gene in yeast led to heightened sensitivity to phleomycin-induced DNA lesions compared to wild-type strains .
2. Cancer Research
- Antitumor Properties : this compound has been investigated for its potential antitumor effects. It inhibits the proliferation of various cancer cell lines by inducing apoptosis through DNA damage .
- Case Study : Research has demonstrated that phleomycin can effectively induce cell death in human cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
3. Biotechnology
- Genetic Engineering : this compound is employed in the production of genetically modified organisms (GMOs). It serves as a selection marker in plant and microbial transformation protocols, facilitating the identification of successfully modified cells .
- Case Study : In Pichia stipitis, a yeast used for biofuel production, phleomycin resistance genes have been integrated into transformation protocols to enhance genetic manipulation capabilities.
Comparative Analysis with Related Compounds
Compound | Source | Mechanism of Action | Applications |
---|---|---|---|
This compound | Streptomyces verticillus | DNA intercalation & cleavage | Molecular genetics, cancer research |
Bleomycin A2 | Streptomyces verticillus | Similar to phleomycin | Antitumor therapy |
Zeocin | Formulation of Phleomycin | DNA intercalation | Selection antibiotic for GMOs |
Mechanism of Action
Phleomycin D1 exerts its effects by binding to DNA and inducing double-stranded breaks. The compound intercalates into the DNA helix and, upon activation, cleaves the DNA strands . This leads to the inhibition of DNA synthesis and cell death. The molecular targets of this compound include the DNA itself and various proteins involved in DNA repair pathways .
Comparison with Similar Compounds
Structural and Functional Similarities
Phleomycin D1 shares structural homology with bleomycin and Zeocin, all of which contain a metal-binding domain, a DNA-intercalating region, and a disaccharide moiety (Table 1) . However, differences in terminal amine groups influence their potency and cellular specificity. For example:
- Bleomycin A2 : Contains a terminal amine that enhances specificity for tumor cells but requires higher concentrations (10–100 μM) to achieve DNA damage comparable to this compound .
- Zeocin : A commercial formulation of this compound with additives optimized for mammalian cell selection, whereas unmodified this compound is preferred for fungi and yeast due to better permeability .
Table 1. Key Properties of this compound and Related Compounds
Efficacy and DNA Damage Mechanisms
This compound vs. Bleomycin :
- This compound induces DSBs more efficiently at lower concentrations (1–2 μM) compared to bleomycin (10–17 μM) in Saccharomyces cerevisiae .
- Bleomycin A2 exhibits higher specificity for internucleosomal DNA cleavage, while this compound degrades nucleosomal DNA more aggressively .
- DNA supercoiling changes (e.g., induced by ethidium bromide) minimally affect this compound’s activity, unlike bleomycin, which shows reduced efficacy on positively supercoiled DNA .
This compound vs. Zeocin :
Resistance Mechanisms
Resistance to this compound and Zeocin is mediated by the Sh ble gene, which encodes a binding protein that sequesters the antibiotic before it interacts with DNA . In contrast, bleomycin resistance in eukaryotes often involves upregulated DNA repair pathways (e.g., ALC1-mediated chromatin relaxation) . Notably:
- Escherichia coli mutants resistant to this compound exhibit cross-resistance to bleomycin due to mutations in ubiquinone biosynthesis genes (e.g., ubiF), which alter membrane permeability .
- Yeast strains lacking DMA1 and DMA2 (E3 ligases) show hypersensitivity to this compound, highlighting the role of ubiquitination in DSB repair .
Biological Activity
Phleomycin D1, a glycopeptide antibiotic derived from Streptomyces verticillus, is part of the bleomycin family and exhibits a range of biological activities, particularly in the context of its efficacy against various cell types. This article delves into its mechanisms of action, biological effects, and applications in molecular biology.
- Molecular Formula : C55H85O21N20S2Cu·HCl
- Molecular Weight : 1526.5 g/mol
- CAS Number : 11006-33-0
This compound is characterized by its copper-chelated form, which contributes to its biological activity. The compound is notable for its ability to cleave DNA, a mechanism that underpins much of its cytotoxic effects.
This compound primarily acts by binding to DNA and inducing strand breaks. Unlike some related compounds, it does not intercalate into DNA due to a modified bithiazole moiety, which alters its interaction with the DNA double helix . This action leads to cell cycle arrest, particularly blocking entry into the S-phase, thereby inhibiting cell proliferation.
Table 1: Comparison of this compound with Related Compounds
Compound | Mechanism of Action | DNA Interaction Type | Primary Use |
---|---|---|---|
This compound | DNA cleavage | Non-intercalative | Selective agent in molecular genetics |
Bleomycin | DNA intercalation and cleavage | Intercalative | Anticancer agent |
6'-deoxy-BLM Z | Enhanced DNA cleavage | Intercalative | Potential clinical drug |
Biological Activity
This compound exhibits a broad spectrum of toxicity against various organisms, including bacteria, fungi, and animal cells. Its applications in research are significant due to its selective toxicity:
- Bacterial Activity : Effective against E. coli and other bacteria at concentrations around 5 µg/ml.
- Fungal Activity : Used at concentrations ranging from 10 to 50 µg/ml for filamentous fungi and yeast.
- Plant and Animal Cells : Effective at concentrations of 5-25 µg/ml for plant cells and 5-50 µg/ml for mammalian cells .
Case Studies
- Yeast Sensitivity : In studies involving Saccharomyces cerevisiae, this compound was shown to be effective in selecting transformants that carried phleomycin-resistant genes (Sh ble gene). The yeast strains demonstrated varying sensitivity levels depending on genetic modifications .
- Cancer Research : Although not primarily used as an anticancer agent like bleomycin, phleomycin's ability to induce DNA damage has been explored in cancer research contexts. Its mechanism can be leveraged for understanding resistance mechanisms in cancer cells .
- Genetic Engineering Applications : this compound serves as a selective agent in genetic engineering protocols. It allows for the identification and selection of genetically modified organisms that exhibit resistance to the antibiotic, facilitating research in molecular biology .
Q & A
Basic Research Questions
Q. What is the mechanism by which Phleomycin D1 induces cell death in eukaryotic systems?
this compound, a glycopeptide antibiotic, enters cells and undergoes reduction of its chelated Cu²⁺ to Cu⁺ via intracellular sulfhydryl compounds. The activated compound binds to DNA, inducing double-strand breaks that trigger apoptosis. This mechanism is critical for its use in selecting transfected cells lacking resistance genes .
Q. How is this compound commonly applied in laboratory research?
It is primarily used for selecting eukaryotic cells (e.g., mammalian, yeast, plant) transfected with the Sh ble resistance gene. The gene encodes a protein that binds this compound, preventing DNA cleavage and conferring resistance. Typical applications include stable cell line generation and cytotoxicity assays .
Q. What are the optimal storage conditions and solvent preparation protocols for this compound?
Store lyophilized powder at -20°C (stable for 3 years) and reconstituted solutions at -80°C (stable for 1 year). Reconstitute in sterile HEPES buffer or water at 20–50 mg/mL, with sonication recommended to ensure solubility. Avoid repeated freeze-thaw cycles and exposure to light .
Q. How do researchers determine the effective concentration of this compound for different cell types?
Conduct dose-response assays using a concentration gradient (e.g., 50–1000 µg/mL). For mammalian cells, start with 50–400 µg/mL; for bacteria or fungi, use 25–200 µg/mL. Cell viability assays (e.g., MTT, colony formation) are required to identify the minimum lethal concentration .
Q. What genetic resistance mechanisms exist against this compound?
The Sh ble gene, derived from Streptomyces hindustanus, encodes a 13.6 kDa protein that binds this compound with high affinity, preventing DNA interaction. This gene is routinely cloned into plasmids for selection in eukaryotic systems .
Advanced Research Questions
Q. How should experimental designs account for cell type-specific variability in this compound sensitivity?
Pre-screen cell lines using viability assays under varying pH, temperature, and media conditions. For example, acidic environments may destabilize the compound, while high serum concentrations could reduce efficacy. Include positive (untreated) and negative (resistant-line) controls .
Q. How can researchers resolve contradictions in reported mechanisms of this compound-induced DNA damage?
Some studies suggest reactive oxygen species (ROS) generation contributes to DNA breaks, while others attribute damage solely to direct binding. To validate, use ROS scavengers (e.g., NAC) in parallel with DNA repair-deficient cell lines (e.g., ATM⁻/⁻) and quantify breaks via comet or γH2AX assays .
Q. What considerations are necessary when combining this compound with other antibiotics (e.g., puromycin) in dual-selection systems?
Ensure non-overlapping resistance genes (e.g., Sh ble + pac for puromycin) and confirm compatibility via checkerboard assays. Optimize timing—this compound requires 48–72 hours for selection, whereas puromycin acts faster (24–48 hours). Monitor for additive cytotoxicity .
Q. How can researchers validate this compound’s DNA cleavage activity in novel cell models?
Employ single-cell electrophoresis (comet assay) to visualize DNA fragmentation. For quantification, use flow cytometry with sub-G1 peak analysis or TUNEL staining. Compare results with known DNA-damaging agents (e.g., bleomycin) .
Q. What strategies mitigate batch-to-batch variability in this compound activity?
Source batches from suppliers providing HPLC/MS-certified purity (>90%). Pre-test each batch using a standardized cell line (e.g., HEK293 with/without Sh ble) and normalize concentrations based on IC50 values. Document lot numbers and storage conditions meticulously .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S,4S)-5-[[(2S,3R)-1-[2-[(4R)-4-[4-[4-(diaminomethylideneamino)butylcarbamoyl]-1,3-thiazol-2-yl]-4,5-dihydro-1,3-thiazol-2-yl]ethylamino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-4-methyl-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86N20O21S2/c1-19-32(72-45(75-43(19)58)24(11-30(57)79)67-12-23(56)44(59)85)49(89)74-34(40(25-13-63-18-68-25)94-53-42(38(83)36(81)28(14-76)93-53)95-52-39(84)41(96-55(62)91)37(82)29(15-77)92-52)50(90)69-21(3)35(80)20(2)46(86)73-33(22(4)78)48(88)65-10-7-31-70-27(17-97-31)51-71-26(16-98-51)47(87)64-8-5-6-9-66-54(60)61/h13,16,18,20-24,27-29,33-42,52-53,67,76-78,80-84H,5-12,14-15,17,56H2,1-4H3,(H2,57,79)(H2,59,85)(H2,62,91)(H,63,68)(H,64,87)(H,65,88)(H,69,90)(H,73,86)(H,74,89)(H2,58,72,75)(H4,60,61,66)/t20-,21+,22+,23-,24-,27+,28-,29+,33-,34-,35-,36+,37+,38-,39-,40-,41-,42-,52+,53-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCMIVBLVUHDHK-ZSNHEYEWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=N[C@H](CS5)C6=NC(=CS6)C(=O)NCCCCN=C(N)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86N20O21S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336409 | |
Record name | Zeocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
11031-11-1 | |
Record name | Zeocin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=11031-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phleomycin D1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011031111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zeocin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301336409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PHLEOMYCIN D1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0VC1NEK5M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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